molecular formula C10H15BN2 B14707160 2-Phenyl-1,3,2-diazaborepane CAS No. 13070-21-8

2-Phenyl-1,3,2-diazaborepane

Cat. No.: B14707160
CAS No.: 13070-21-8
M. Wt: 174.05 g/mol
InChI Key: FPKPKBFXQRBTKE-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,2-diazaborepane is an organoboron compound with the molecular formula C10H15BN2. It is characterized by a boron atom bonded to a phenyl group and a diazaborepane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,2-diazaborepane typically involves the reaction of phenylboronic acid with a suitable diazaborepane precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-nitrogen bond . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,2-diazaborepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and various substituted diazaborepane derivatives. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

2-Phenyl-1,3,2-diazaborepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,2-diazaborepane involves its interaction with specific molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,2-dioxaborolane: Similar in structure but contains an oxygen atom instead of nitrogen.

    2-Phenyl-1,3,2-diazaboracycloheptane: A larger ring structure with similar boron-nitrogen bonding.

    1-Phenyl-1,2-propanedione: Contains a phenyl group and a diketone structure

Uniqueness

2-Phenyl-1,3,2-diazaborepane is unique due to its specific boron-nitrogen bonding and the stability of the diazaborepane ring. This stability allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

13070-21-8

Molecular Formula

C10H15BN2

Molecular Weight

174.05 g/mol

IUPAC Name

2-phenyl-1,3,2-diazaborepane

InChI

InChI=1S/C10H15BN2/c1-2-6-10(7-3-1)11-12-8-4-5-9-13-11/h1-3,6-7,12-13H,4-5,8-9H2

InChI Key

FPKPKBFXQRBTKE-UHFFFAOYSA-N

Canonical SMILES

B1(NCCCCN1)C2=CC=CC=C2

Origin of Product

United States

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